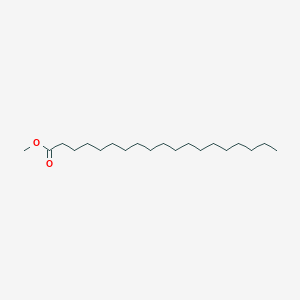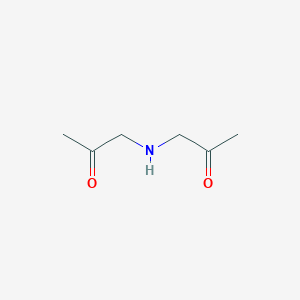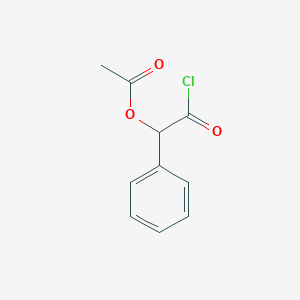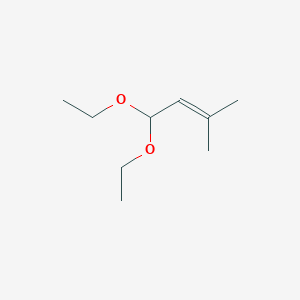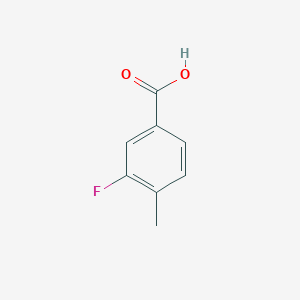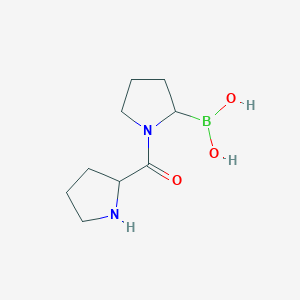
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
説明
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For example, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .Physical And Chemical Properties Analysis
Pyrrolidine compounds have unique physicochemical parameters that can be modified to obtain the best ADME/Tox results for drug candidates .科学的研究の応用
Synthesis Applications
- Suzuki–Miyaura Cross-Coupling: 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, a related compound, is used in Suzuki–Miyaura cross-coupling for creating 3-hetaryl-1H-pyrroles, which have potential in pharmaceutical applications (Matyugina et al., 2020).
Chemical Analysis and Sensing
Glucose Quantification
3-Pyridinylboronic acid is utilized for the colorimetric quantification of glucose in an aqueous solution, demonstrating the high binding affinity of pyridine boronic acids for diols/triols at neutral pH (Boduroglu et al., 2005).
Fluorescent pH Sensor
1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E) is a heteroatom-containing organic fluorophore that can function as a fluorescent pH sensor due to its aggregation-induced emission and intramolecular charge transfer effects (Yang et al., 2013).
Catalysis and Reaction Mechanisms
Organoboronic Acid Catalysis
Organoboronic acids, including pyridylboronic acids, are studied for their role in directing covalent bond formation in solid-state reactions, such as [2 + 2] photodimerization (Campillo-Alvarado et al., 2018).
Pharmaceutical Intermediate Synthesis
Practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, involves the use of pyridylboronic acids for introducing specific moieties in complex molecules (Wang et al., 2006).
Material Science and Engineering
Self-Assembly in Material Science
4-pyridinylboronic acid can self-assemble into macrocycles in the solid state, leading to the creation of materials with potential applications in nanotechnology and material science (Fornasari et al., 2018).
Carboxylic Acid-Functionalized Polymers
Carboxylic acid-functionalized polymers, like 1-(2-carboxyethyl)pyrrole, are synthesized for applications in biomedicine due to their enhanced optical properties and stability (Maeda et al., 1995).
特性
IUPAC Name |
[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZZZGVAIXJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928257 | |
| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |
CAS RN |
133745-65-0 | |
| Record name | 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



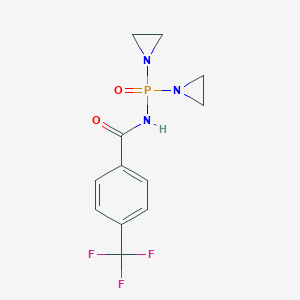
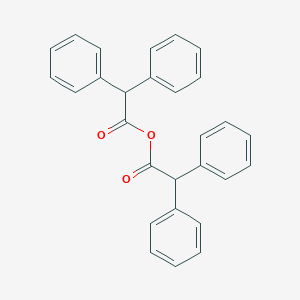




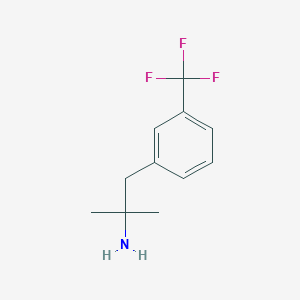
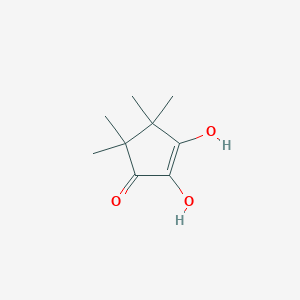
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
